BRAF Enzymatic IC50 Comparison: Target Compound vs. Patent Series Exemplars
In the Voronoi patent family BRAF TR-FRET cascade assay, the target compound (Ref-4) exhibits an IC50 of 9 nM [1]. This positions it as moderately potent within the series. The most potent disclosed analog, Compound A-1, achieves an IC50 of 1 nM under the same assay format, while Compound A-20 and Compound A-40 reach 2 nM [2]. The 9-fold difference between Ref-4 and A-1 indicates that structural modifications to the azetidine-pyranone core can yield significant potency gains, implying that Ref-4 occupies a specific potency niche that may be advantageous for certain experimental designs where sub-nanomolar potency is not required.
| Evidence Dimension | BRAF enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 9 nM |
| Comparator Or Baseline | Compound A-1 (IC50 = 1 nM); Compound A-20 (IC50 = 2 nM); Compound A-40 (IC50 = 2 nM) |
| Quantified Difference | 9-fold less potent than A-1; 4.5-fold less potent than A-20/A-40 |
| Conditions | BRAF TR-FRET enzymatic cascade assay (ATP-containing buffer, BRAF + MEK1, 90 min reaction) |
Why This Matters
Knowing the precise potency tier relative to series exemplars enables researchers to select the appropriate tool compound for dose-response studies where moderate vs. maximal target engagement is desired.
- [1] BindingDB. BDBM614425: IC50 9 nM (BRAF TR-FRET). View Source
- [2] BindingDB. BDBM264072 (Compound A-1, IC50 1 nM); BDBM614267 (Compound A-20, IC50 2 nM); BDBM614287 (Compound A-40, IC50 2 nM). View Source
